molecular formula C21H25N7O2S B6469464 6-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640889-69-4

6-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine

Numéro de catalogue: B6469464
Numéro CAS: 2640889-69-4
Poids moléculaire: 439.5 g/mol
Clé InChI: IZCQFJYFSULSNK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 6-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine belongs to the class of 6-piperazin-1-yl-purines, characterized by a purine core substituted at the 6-position with a piperazine ring. This derivative is distinguished by two key structural features:

Piperazine substituent: A 4-methoxy-7-methyl-1,3-benzothiazole group is attached to the piperazine ring, introducing a heterocyclic benzothiazole moiety with methoxy and methyl modifications.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., chlorophenyl-substituted 6-piperazin-1-yl-purines) have been extensively studied as cannabidiol analogs and antitumor agents, highlighting the pharmacological relevance of this scaffold .

Propriétés

IUPAC Name

4-methoxy-2-[4-[9-(2-methoxyethyl)purin-6-yl]piperazin-1-yl]-7-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O2S/c1-14-4-5-15(30-3)16-18(14)31-21(25-16)27-8-6-26(7-9-27)19-17-20(23-12-22-19)28(13-24-17)10-11-29-2/h4-5,12-13H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCQFJYFSULSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C4=NC=NC5=C4N=CN5CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Acylated Piperazine Derivatives

Compounds 29–34 () feature piperazine rings modified with acyl groups (e.g., acetyl, trifluoroacetyl, or sulfonyl-propanoyl). Key differences include:

  • Compound 29 : 4-Acetylpiperazine substituent; higher yield (78%) and melting point (189–190°C) .
  • Compound 30 : 4-Trifluoroacetyl group; lower yield (21%) but higher melting point (210–211°C), likely due to increased rigidity from the trifluoromethyl group .

Sulfonylated Piperazine Derivatives

Compounds 15–19 () incorporate sulfonyl groups on the piperazine ring:

  • Compound 17 : 4-[(2-Methoxyethyl)sulfonyl]piperazine; high yield (63%) and HPLC purity (99%) .
  • Compound 18 : Cyclohexylmethylsulfonyl group; moderate yield (46%) and high melting point (195–196°C) .

Aromatic and Heterocyclic Substituents

  • Compound 4l (): 4-Chlorophenyl-piperazine with trifluoromethoxyphenyl at the purine’s 6-position; demonstrated antitumor activity (82% yield, 147–149°C melting point) .
  • Compound PP17 (): 4-Propoxyphenyl-piperazine with sec-butyl at N-9; induced apoptosis in MCF-7 cells .
  • Target compound : The benzothiazole moiety may enhance DNA intercalation or enzyme inhibition compared to purely aromatic substituents.

N-9 Substitution Patterns

  • Compound 36 (): Retains N-9 hydrogen; lower yield (39%) and HPLC purity (98%) compared to N-substituted analogs .
  • Compound 17 (): 2-Methoxyethyl group at N-9 (similar to the target compound); high purity (99%) and moderate melting point (180–183°C) .
  • Target compound : The 2-methoxyethyl chain likely improves aqueous solubility compared to alkyl or aryl N-9 substituents.

Key Observations

Synthetic Yields: Acylated derivatives (e.g., 29, 34) generally exhibit higher yields (61–79%) compared to sulfonylated analogs (17–63%) .

Thermal Stability : Melting points correlate with substituent rigidity; trifluoroacetyl (30 ) and cyclohexylmethylsulfonyl (18 ) groups increase melting points (>190°C) .

Pharmacological Potential: N-9 alkyl/aryl substitutions (e.g., PP17) enhance anticancer activity, while the target compound’s 2-methoxyethyl group may optimize solubility for CNS targeting .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.